molecular formula C9H7BrFN3S B1522400 5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 1221792-04-6

5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B1522400
CAS RN: 1221792-04-6
M. Wt: 288.14 g/mol
InChI Key: XDHNFVSDXZTFMS-UHFFFAOYSA-N
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Description

The compound “5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione” is a complex organic molecule. It contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. The triazole ring is substituted with a 4-bromo-3-fluorophenyl group and a methyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The ring is substituted at the 5-position with a 4-bromo-3-fluorophenyl group and at the 4-position with a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromo and fluoro substituents on the phenyl ring would likely make this compound relatively dense and polar .

Scientific Research Applications

  • Antimicrobial Properties :

    • A study by Rezki et al. (2017) reported the synthesis of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain, showing promising antimicrobial activity against several bacteria and fungi (Rezki et al., 2017).
    • Al-Abdullah et al. (2014) synthesized Schiff and Mannich bases derived from 4-amino-5-(3-fluoro-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showing significant antimicrobial activity (Al-Abdullah et al., 2014).
  • Antibacterial Activity :

    • Plech et al. (2011) prepared novel N2-hydroxymethyl and N2-aminomethyl derivatives of 4-aryl-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, demonstrating antibacterial activity against a variety of bacterial strains (Plech et al., 2011).
  • Corrosion Inhibition :

    • Alamiery et al. (2020) investigated 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione (ATH) for its corrosion inhibition properties, finding superior efficiency against mild steel corrosion (Alamiery et al., 2020).
  • Antitumor Activity :

    • Bhat et al. (2009) synthesized a series of triazole derivatives including 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, with some exhibiting antitumor activity against various cancer cell lines (Bhat et al., 2009).
  • Crystal Structure Analysis :

    • Shukla et al. (2014) conducted experimental and theoretical analysis of lp⋯π intermolecular interactions in derivatives of 1,2,4-triazoles, which is crucial for understanding the properties of these compounds (Shukla et al., 2014).
  • Pharmacokinetics and Veterinary Applications :

    • A study in 2022 investigated the effects of a potential drug including a triazole derivative on the blood morphology and biochemical indicators in animals, suggesting its relevance in veterinary medicine (Ohloblina et al., 2022).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many triazole compounds are used as antifungal agents, where they inhibit the enzyme lanosterol 14α-demethylase and disrupt ergosterol synthesis .

Future Directions

The future directions for research on this compound would depend on its intended use. For example, if it’s being studied as a potential pharmaceutical, future research might focus on improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

3-(4-bromo-3-fluorophenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3S/c1-14-8(12-13-9(14)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHNFVSDXZTFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145092
Record name 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1221792-04-6
Record name 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1221792-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromo-3-fluorophenyl)-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 2
Reactant of Route 2
5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Reactant of Route 3
5-(4-bromo-3-fluorophenyl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione

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